7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Catalog No.
S723757
CAS No.
22245-89-2
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

CAS Number

22245-89-2

Product Name

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

IUPAC Name

7-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(13)12-10/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

GZRSCYDBGFKKHY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)CCC2

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CCC2

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chemical compound with the molecular formula C11H13NO2C_{11}H_{13}NO_{2} and a molecular weight of 191.23 g/mol. This compound belongs to the class of benzoazepines, which are seven-membered heterocyclic compounds containing nitrogen. The structure features a methoxy group at the 7-position and a carbonyl group at the 2-position of the azepine ring, contributing to its unique chemical properties and potential biological activities. Its CAS number is 22245-89-2, and it is recognized for its diverse applications in medicinal chemistry and drug development .

There is no documented information regarding the specific mechanism of action of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. However, the presence of the benzoazepine core suggests potential interactions with receptors or enzymes in biological systems, similar to other benzoazepine derivatives known for their diverse biological activities [].

  • Nucleophilic substitutions: The presence of the carbonyl group may facilitate nucleophilic attack, leading to further functionalization.
  • Reduction reactions: The carbonyl group can be reduced to an alcohol, altering the compound's reactivity and biological profile.
  • Cyclization reactions: The compound can potentially undergo cyclization to form more complex structures, which could enhance its pharmacological properties.

The biological activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been linked to its structural similarity to other azepine derivatives that exhibit significant pharmacological effects. Compounds in this class have shown promise in various therapeutic areas, including:

  • Central Nervous System (CNS) disorders: Many benzoazepines are investigated for their anxiolytic and antidepressant properties.
  • Antimicrobial activity: Some derivatives have demonstrated antibacterial and antifungal effects.
  • Anticancer potential: There is ongoing research into the anticancer properties of related compounds, suggesting that this compound may also possess similar activities .

The synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be achieved through various methods, often involving multi-step processes. Common synthetic routes include:

  • Cyclization of substituted phenyl derivatives: Starting from appropriate phenyl precursors, cyclization can be induced under acidic or basic conditions.
  • One-pot synthesis techniques: Recent advancements have allowed for efficient multi-bond forming processes that streamline the synthesis of benzoazepines from simpler starting materials .
  • Functional group modifications: Existing benzoazepine structures can be modified through selective reactions to introduce methoxy or carbonyl functionalities .

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has potential applications in several fields:

  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development targeting CNS disorders and other therapeutic areas.
  • Chemical probes: This compound may serve as a chemical probe in biological research to elucidate mechanisms of action for related compounds.
  • Material science: Research into its properties could lead to applications in developing new materials with specific functionalities .

Interaction studies involving 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one focus on its binding affinities and effects on biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, including:

Compound NameStructural FeaturesUnique Properties
5-Amino-2,5-dihydro-1H-benzo[b]azepineContains amino group at position 5Potential antidepressant activity
6-Methoxybenzo[b]azepineMethoxy group at position 6Different receptor binding profile
4-Hydroxybenzo[b]azepineHydroxyl group at position 4Enhanced solubility and bioavailability

These compounds exhibit varying biological activities and therapeutic potentials due to differences in their functional groups and ring substitutions. The uniqueness of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one lies in its specific methoxy substitution pattern and the resulting pharmacological implications .

XLogP3

1.4

Wikipedia

7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Dates

Modify: 2023-08-15

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